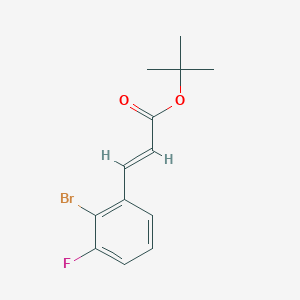

(E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate

Beschreibung

(E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl group, and an acrylate moiety

Eigenschaften

IUPAC Name |

tert-butyl (E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFO2/c1-13(2,3)17-11(16)8-7-9-5-4-6-10(15)12(9)14/h4-8H,1-3H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKCWUXUKVRWMW-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate typically involves the esterification of (E)-3-(2-bromo-3-fluorophenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of (E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The acrylate moiety can be oxidized to form corresponding epoxides or diols.

Reduction: The double bond in the acrylate can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide in the presence of co-oxidants.

Reduction: Catalysts like palladium on carbon or hydrogen gas under mild conditions.

Major Products

Nucleophilic substitution: Formation of substituted acrylates.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of saturated esters.

Wissenschaftliche Forschungsanwendungen

(E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Employed in the development of polymers and advanced materials.

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of (E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The bromo group acts as a leaving group in substitution reactions, while the acrylate moiety can participate in addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-butyl 3-(2-chloro-3-fluorophenyl)acrylate

- tert-butyl 3-(2-bromo-4-fluorophenyl)acrylate

- tert-butyl 3-(2-bromo-3-chlorophenyl)acrylate

Uniqueness

(E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This compound’s distinct structure makes it valuable for specific synthetic applications and research studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.